molecular formula C15H14N4OS B1415405 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-40-2

7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1415405
CAS RN: 1105192-40-2
M. Wt: 298.4 g/mol
InChI Key: OMXYFAXQUJUTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Biological Activity

7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has been studied for its synthesis and biological activity. A series of novel compounds related to this chemical structure have been synthesized and tested for analgesic and anti-inflammatory activities in vivo. These compounds showed promising results in these biological tests, indicating their potential therapeutic applications (Demchenko et al., 2015).

Antitumor Effects

Research into thiazolo[4,5-d]pyridazin-4(5H)-one derivatives includes a study on their antitumor effects. Newly synthesized compounds with this core structure have shown inhibitory activities against various cancer cell lines, including colorectal, liver, and ovarian cancer. These compounds have demonstrated significant potential in cancer treatment, particularly through their inhibition of Aurora A kinase and KSP (El‐All et al., 2015).

Antimicrobial Activity

Compounds based on the thiazolo[4,5-d]pyridazin-4(5H)-one framework have been explored for their antimicrobial properties. Studies have shown that these compounds can be effective against various microorganisms, indicating their potential as chemotherapeutic agents in treating infections (Abdelhamid et al., 2010).

Cytotoxicity and Anticancer Activity

Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been synthesized and evaluated for their cytotoxicity effects on different cell lines, including HepG2 and Balb/c 3T3 cells. These studies have revealed promising results in the field of cancer research, with some compounds showing moderate inhibitory activity against tested cell lines (Lozynskyi et al., 2018).

Novel Synthesis Approaches

Researchers have also developed novel synthesis approaches for compounds related to this compound. These methods have enabled the creation of new compounds with potential applications in various scientific fields, including drug discovery and material science (Poomathi et al., 2015).

Mechanism of Action

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through π–π interactions, which are common in drug-receptor interactions.

Biochemical Analysis

Biochemical Properties

7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, thereby promoting cell death. Additionally, the compound interacts with estrogen receptors, acting as a ligand and modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . The compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents . Furthermore, it influences gene expression by modulating the activity of transcription factors like NF-κB, resulting in altered expression of genes involved in cell survival and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity and preventing the repair of DNA single-strand breaks . This binding interaction is facilitated by the thiazole and pyridazine rings, which fit into the enzyme’s active site. Additionally, the compound can activate or inhibit other enzymes, such as kinases and phosphatases, by binding to their regulatory domains . These interactions lead to changes in phosphorylation states and subsequent alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with a half-life of several hours . It undergoes gradual degradation, leading to the formation of metabolites that may have distinct biological activities . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications . Threshold effects, where a certain dosage is required to achieve a significant biological response, have also been noted .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, it can modulate the activity of kinases and phosphatases, affecting cellular signaling pathways . In the nucleus, it binds to DNA and transcription factors, influencing gene expression . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination .

properties

IUPAC Name

7-phenyl-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXYFAXQUJUTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.